![molecular formula C19H14ClNO4 B2676912 Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate CAS No. 618401-21-1](/img/structure/B2676912.png)
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate
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Description
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate, also known as MCCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MCCB is a member of the furan carboxamide family and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Scientific Research Applications
Catalytic Applications and Organic Synthesis "Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate" and furan undergo Diels–Alder cycloaddition reactions, leading to aziridine formation. This demonstrates the compound's role in facilitating cycloaddition reactions, a cornerstone of organic synthesis for constructing complex molecular architectures. The hydrolysis of the cycloaddition product yields dihydrofuranol, showcasing the compound's potential in synthesizing diverse furan derivatives (Alves et al., 2001).
Material Science and Polymer Synthesis In the realm of material science, "Methyl 5-bromo-2-furoate" serves as an alternative reagent in palladium-catalysed direct arylation of heteroaromatics. Its utility in preventing the formation of dimers or oligomers, thereby facilitating the synthesis of biheteroaryls, highlights its importance in the development of electronic materials and polymers. This capability to synthesize 2,5-diarylated furan derivatives underscores the compound's versatility in material science applications (Fu et al., 2012).
Photocatalytic Processes A photochemical route to "2-substituted benzo[b]furans" emphasizes the compound's application in photocatalytic processes. This method leverages the simplicity and environmental friendliness of metal-free conditions to synthesize valuable furan derivatives, pivotal in organic electronics and photovoltaics. The employment of less expensive chlorophenols over bromo or iodo analogues further signifies the compound's contribution to sustainable chemistry practices (Protti et al., 2012).
Biomass Conversion and Renewable Resources The synthesis of "5-(chloromethyl)furan-2-carbonyl chloride" from biomass-derived 5-(chloromethyl)furfural illustrates the compound's role in valorizing biomass into valuable chemical intermediates. Such transformations are crucial for the development of sustainable pathways to bio-based polymers and fuels, highlighting the compound's significance in green chemistry and renewable resources (Dutta et al., 2015).
Enzymatic Polymerization for Biobased Materials The enzymatic polymerization of "2,5-bis(hydroxymethyl)furan" with various diacid ethyl esters exemplifies the compound's application in synthesizing biobased furan polyesters. These novel materials, obtained through green chemistry processes, underscore the potential of such compounds in creating sustainable and environmentally friendly polymers (Jiang et al., 2014).
properties
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-24-19(23)13-7-3-5-9-15(13)21-18(22)17-11-10-16(25-17)12-6-2-4-8-14(12)20/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHGYWDSKBUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate |
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